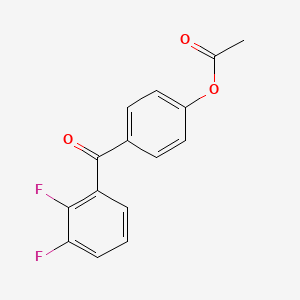

4-Acetoxy-2',3'-difluorobenzophenone

Description

4-Acetoxy-2',3'-difluorobenzophenone (CAS: 890099-95-3) is a fluorinated benzophenone derivative featuring an acetoxy group at the 4-position and fluorine atoms at the 2' and 3' positions on the aromatic rings. This compound is primarily utilized in industrial and scientific research, particularly as a precursor or intermediate in organic synthesis and polymer chemistry . Key physicochemical properties include a boiling point of 405.3°C (760 mmHg) and a density of 1.293 g/cm³ . Its structure combines electron-withdrawing fluorine substituents and a hydrolytically labile acetoxy group, influencing its reactivity and stability .

Propriétés

IUPAC Name |

[4-(2,3-difluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)12-3-2-4-13(16)14(12)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVJNEOHGUAGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641724 | |

| Record name | 4-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-95-3 | |

| Record name | 4-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 4-Acetoxy-2’,3’-difluorobenzophenone typically involves the acetylation of 2’,3’-difluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

4-Acetoxy-2’,3’-difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

4-Acetoxy-2’,3’-difluorobenzophenone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-Acetoxy-2’,3’-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical reactions. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry for the design of drugs with improved pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Benzophenone Derivatives

Substituent Effects on Reactivity and Stability

Fluorine Substituents

- 4,4’-Difluorobenzophenone: Lacks the acetoxy group but features fluorine atoms at the 4 and 4' positions. This symmetry enhances its utility in polymer synthesis (e.g., poly(aryl ether ketones)) due to efficient nucleophilic substitution reactions .

- 2,4-Difluorobenzophenone: Synthesized via Friedel-Crafts acylation, this isomer exhibits distinct electronic effects due to fluorine’s ortho-directing nature, altering reactivity in electrophilic substitutions .

- Decafluorobenzophenone: Fully fluorinated, this compound displays extreme electron deficiency, making it suitable for high-performance polymers but less soluble in common solvents compared to partially fluorinated analogs .

Acetoxy Group

The acetoxy group in 4-Acetoxy-2',3'-difluorobenzophenone introduces hydrolytic sensitivity, unlike non-acetoxy fluorobenzophenones. For example, under acidic or basic conditions, the acetoxy group hydrolyzes to a hydroxyl group, enabling further functionalization . In contrast, compounds like 4-Hydroxy-2',3'-difluorobenzophenone (lacking the acetyl group) are more stable but less reactive toward nucleophiles .

Physicochemical Properties

Key Research Findings and Challenges

- Reactivity Trade-offs: The acetoxy group enhances functionalization versatility but limits thermal stability compared to non-acetoxy analogs .

- Synthetic Efficiency: Metal-free routes for fluorobenzophenones (e.g., nucleophilic substitution with potassium tert-butoxide) offer cost advantages but lower yields (37–43%) compared to metal-catalyzed methods .

- Environmental Impact: Fluorinated benzophenones require stringent disposal protocols to mitigate bioaccumulation risks .

Activité Biologique

4-Acetoxy-2',3'-difluorobenzophenone (AFB) is an organic compound characterized by its unique structure, which includes an acetoxy group and two fluorine atoms attached to a benzophenone core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of AFB, presenting detailed research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C15H10F2O3

- Molecular Weight : 284.24 g/mol

- CAS Number : 890099-95-3

The presence of the acetoxy group enhances the compound's solubility and reactivity, while the fluorine atoms contribute to its stability and biological activity.

The biological activity of AFB is primarily attributed to its ability to interact with specific molecular targets within cells. The acetoxy group can hydrolyze to release acetic acid and a phenolic compound, which may participate in various biochemical pathways. The fluorine atoms enhance the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.

Anticancer Activity

AFB has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that AFB exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- HepG2 Cell Line : AFB demonstrated significant cytotoxicity with an IC50 value of approximately 7.6 µM against HepG2 liver cancer cells. The mechanism involved mitochondria-mediated intrinsic apoptosis pathways, leading to increased apoptotic markers such as cleaved caspase-3 and PARP .

- MCF-7 Cell Line : In studies involving MCF-7 breast cancer cells, AFB exhibited an IC50 value of 4.6 µM, suggesting potent antiproliferative effects. Flow cytometry analyses revealed that AFB caused cell cycle arrest at the sub-G1 phase, indicating apoptotic activity .

Antimicrobial Activity

AFB has also been studied for its antimicrobial properties against various pathogens. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria.

Data Table: Biological Activity of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | 7.6 | Mitochondria-mediated apoptosis |

| Anticancer | MCF-7 | 4.6 | Cell cycle arrest (sub-G1 phase) |

| Antimicrobial | Staphylococcus aureus | 15 | Disruption of bacterial cell wall |

Comparative Analysis with Similar Compounds

AFB can be compared with other compounds in terms of biological activity:

| Compound | Structure Features | Anticancer Activity (IC50) |

|---|---|---|

| 4-Acetoxybenzophenone | Lacks fluorine atoms | Higher IC50 than AFB |

| 2',3'-Difluorobenzophenone | Lacks acetoxy group | Moderate activity |

| 4-Hydroxy-2',3'-difluorobenzophenone | Hydroxyl group present | Variable activity |

The unique combination of the acetoxy group and fluorine atoms in AFB provides it with distinct biological activities that may not be present in structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.